molecular formula C7H16N2O B13153368 4-(ethylamino)-N-methylbutanamide

4-(ethylamino)-N-methylbutanamide

Cat. No.: B13153368
M. Wt: 144.21 g/mol
InChI Key: INKBEEGEFUOHAU-UHFFFAOYSA-N
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Description

4-(Ethylamino)-N-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylamino group attached to the fourth carbon of a butanamide chain, with a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(ethylamino)-N-methylbutanamide typically involves the reaction of ethylamine with N-methylbutanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{N-methylbutanamide} + \text{ethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylamino)-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

4-(Ethylamino)-N-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(ethylamino)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    4-(Ethylamino)-N-methylbutanamide: Unique due to its specific structure and functional groups.

    N-methylbutanamide: Lacks the ethylamino group, resulting in different chemical properties.

    Ethylamine: A simpler amine that can be used as a building block for more complex compounds.

Uniqueness: this compound is unique due to the presence of both ethylamino and methyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

4-(ethylamino)-N-methylbutanamide

InChI

InChI=1S/C7H16N2O/c1-3-9-6-4-5-7(10)8-2/h9H,3-6H2,1-2H3,(H,8,10)

InChI Key

INKBEEGEFUOHAU-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC(=O)NC

Origin of Product

United States

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